2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane
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Overview
Description
The compound "2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane" is a fluorinated organic molecule that contains both iodine and fluorine atoms. This structure suggests potential reactivity due to the presence of the iodomethyl group, which can participate in various chemical reactions, and the hexafluoropropane moiety, which can impart unique physical and chemical properties due to the strong electronegativity of fluorine atoms.
Synthesis Analysis
The synthesis of related fluorinated compounds often involves the use of hexafluoroacetone as a starting material, as seen in the preparation of a hexafluoro-containing diamine monomer for the production of polyamides and polyimides . Additionally, hexafluoroisopropanol has been used as a solvent for the stereoselective preparation of iodoalkenes from vinylsilanes, indicating its role in facilitating reactions involving iodine and fluorine .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. For instance, all-cis 1,2,3,4,5,6-hexafluorocyclohexane, a related compound, exhibits a high molecular dipole moment due to the clustering of electronegative fluorine atoms, which is unusual for aliphatic compounds . This suggests that "2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane" may also display unique structural characteristics due to its fluorine content.
Chemical Reactions Analysis
Fluorinated compounds with iodomethyl groups, such as (iodomethyl)fluorosilanes, have been synthesized and shown to participate in reactions leading to the formation of products with tetracoordinate silicon atoms . The presence of the iodomethyl group in "2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane" suggests that it may undergo similar reactions, potentially serving as a precursor for various organic transformations.
Physical and Chemical Properties Analysis
Fluorinated compounds are known for their unique physical and chemical properties. For example, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol revealed strong intermolecular hydrogen bonds in its crystal structure, which could be indicative of the properties of related hexafluoropropane derivatives . The presence of fluorine atoms often leads to high thermal stability and solubility in polar solvents, as observed in the polyamides and polyimides derived from a hexafluoro-containing diamine . Therefore, "2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane" is likely to exhibit similar properties, making it a candidate for applications in materials science and organic synthesis.
Scientific Research Applications
Fluorine Chemistry
Fluorinated compounds, including derivatives similar to 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane, have been extensively studied for their unique reactivity and potential applications. For example, the synthesis and characterization of volatile fluorocarbons have been explored for non-ozone depleting hydrofluorocarbon substitutes, highlighting the importance of fluorine-containing compounds in environmental chemistry (Bhadury et al., 2004).
Materials Science
In materials science, the synthesis and characterization of fluorine-containing polybenzoxazole monomers demonstrate the role of fluorinated compounds in developing advanced polymers with specific properties. These compounds are synthesized through reactions involving fluorinated intermediates, showcasing the utility of such fluorinated entities in polymer chemistry (Fu Ju-sun, 2007).
Organic Synthesis
In organic synthesis, fluoroalcohols like 1,1,1,3,3,3-hexafluoroisopropanol have been utilized as solvents in hypervalent iodine chemistry for the synthesis of diaryliodonium(III) salts. This highlights the role of fluorinated compounds in facilitating unique synthetic pathways, particularly in the stabilization of reactive intermediates (Dohi et al., 2010).
Physical Chemistry
The study of hydrogen-bonding interactions of fluorinated compounds in the gas phase provides insights into the fundamental properties of these molecules, including their thermodynamic stabilities and structural features. Such studies are crucial for understanding the behavior of fluorinated molecules under different conditions (Guerrero et al., 2009).
Polymer Chemistry
Polyimides derived from fluorinated diamine monomers have been explored for their optical and dielectric properties. The incorporation of fluorinated compounds into polymers can significantly affect their physical properties, making these materials suitable for various high-performance applications (Guan et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(iodomethyl)propane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F6I/c5-3(6,7)2(1-11)4(8,9)10/h2H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBFQHMXNKGYLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)C(F)(F)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F6I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395914 |
Source
|
Record name | 1,1,1,3,3,3-hexafluoro-2-(iodomethyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
883449-40-9, 883499-40-9 |
Source
|
Record name | 1,1,1,3,3,3-hexafluoro-2-(iodomethyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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